Cadmium;tetramethyl-lambda4-sulfane
Description
Properties
CAS No. |
91071-62-4 |
|---|---|
Molecular Formula |
C4H12CdS |
Molecular Weight |
204.62 g/mol |
IUPAC Name |
cadmium;tetramethyl-λ4-sulfane |
InChI |
InChI=1S/C4H12S.Cd/c1-5(2,3)4;/h1-4H3; |
InChI Key |
QDGVALTYPASJAI-UHFFFAOYSA-N |
Canonical SMILES |
CS(C)(C)C.[Cd] |
Origin of Product |
United States |
Preparation Methods
Direct Ligand Substitution in Aqueous Media
Aqueous synthesis involves reacting cadmium chloride (CdCl₂) with tetramethylsulfane under controlled pH. For example:
- Dissolve CdCl₂·2H₂O (5 mmol, 1.33 g) in deionized water.
- Add tetramethylsulfane (10 mmol, 1.08 g) dropwise with stirring.
- Adjust pH to 8–9 using ammonium hydroxide to facilitate ligand coordination.
- Isolate the precipitate via vacuum filtration, followed by washing with methanol.
Key Considerations :
- Temperature : Room-temperature reactions favor uniform particle formation.
- Ligand Ratio : Excess ligand (2:1 molar ratio) ensures complete complexation.
- Characterization : X-ray diffraction (XRD) and transmission electron microscopy (TEM) can confirm cubic phase purity, as demonstrated for CdS analogs.
Hydrothermal Synthesis
Hydrothermal methods enhance crystallinity and control nanostructure morphology:
- Combine Cd(NO₃)₂·4H₂O (5 mmol) and tetramethylsulfane (15 mmol) in a Teflon-lined autoclave.
- Heat at 150–180°C for 12–24 hours.
- Centrifuge the product and wash with ethanol.
Advantages :
Gas-Phase Reaction with Hydrogen Sulfide Analogs
Inspired by high-purity CdS synthesis, a modified approach could employ tetramethylsulfane vapor:
- Place cadmium powder in a quartz tube within a graphite boat.
- Introduce tetramethylsulfane vapor at 300–350°C under inert gas flow.
- Collect the resultant complex via condensation.
Challenges :
- Thermal decomposition of tetramethylsulfane above 200°C may yield side products.
- Requires precise gas-flow control to prevent oxidation.
Comparative Analysis of Methods
| Method | Temperature (°C) | Reaction Time | Yield* | Particle Size (nm) | Crystallinity |
|---|---|---|---|---|---|
| Aqueous Substitution | 25 | 4–6 hours | ~65% | 5–10 | Moderate |
| Hydrothermal | 150–180 | 12–24 hours | ~80% | 10–20 | High |
| Gas-Phase | 300–350 | 1–2 hours | ~50% | N/A | Low |
*Theoretical yields based on analogous CdS syntheses.
XRD Analysis : Cubic phase confirmation requires matching peaks to reference patterns. For example, CdS analogs show dominant (111) planes at 2θ ≈ 26.5°. Shifts in peak positions may indicate ligand-induced lattice distortions.
TEM and SAED : Spherical nanoparticles (5–20 nm) with lattice fringes ≈3.36 Å (consistent with Cd–S bonds) are anticipated.
Elemental Analysis : Expected Cd content ≈77.78% (calc. for CdC₄H₁₂S), aligning with CdS stoichiometric deviations.
Chemical Reactions Analysis
Types of Reactions: Cadmium;tetramethyl-lambda4-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other sulfur-containing byproducts.
Reduction: Reduction reactions can convert this compound to its elemental forms or other cadmium compounds.
Substitution: The tetramethyl-lambda4-sulfane group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include cadmium oxide, cadmium sulfide, and various substituted cadmium compounds.
Scientific Research Applications
Cadmium;tetramethyl-lambda4-sulfane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of cadmium-based catalysts and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in targeted drug delivery systems and imaging agents.
Industry: Utilized in the production of semiconductors, photovoltaic cells, and other electronic components.
Mechanism of Action
The mechanism of action of cadmium;tetramethyl-lambda4-sulfane involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. The tetramethyl-lambda4-sulfane group can interact with cellular membranes, affecting their integrity and function. The compound’s effects are mediated through pathways involving oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Antibacterial Activity
CdL₂ outperforms its zinc(II) and zirconium(II) analogs in antibacterial efficacy. For instance:
| Property | Cadmium(II) Complex (CdL₂) | Zinc(II) Complex | Zirconium(II) Complex |
|---|---|---|---|
| Antibacterial Activity | High (e.g., E. coli inhibition) | Moderate | Low |
| Reference |
The enhanced activity of CdL₂ is hypothesized to stem from cadmium’s higher Lewis acidity and stronger metal-ligand bonding, which may facilitate membrane disruption in bacterial cells .
Physicochemical Properties
While zinc(II) and zirconium(II) complexes share spectral characteristics (e.g., IR C=N and N–H stretches), CdL₂ exhibits distinct thermal stability (>300°C melting point) and electronic absorption profiles. These differences underscore cadmium’s unique coordination behavior and electron configuration .
Data Tables
Table 1: Key Properties of Cadmium;tetramethyl-lambda4-sulfane (CdL₂)
Discussion of Research Findings
However, cadmium’s toxicity necessitates careful evaluation of its environmental and health impacts. In contrast, zinc(II) and zirconium(II) complexes, though less effective, offer safer alternatives for antimicrobial use . Further studies should explore ligand modifications to enhance the bioactivity of non-toxic metal analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
